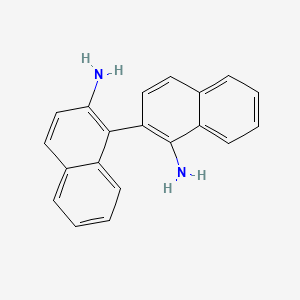
(1,2'-Binaphthalene)-1,2'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2’-Binaphthalene)-1,2’-diamine is an organic compound with the molecular formula C20H16N2 It is a derivative of binaphthalene, featuring two amino groups attached to the naphthalene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2’-Binaphthalene)-1,2’-diamine typically involves the reaction of 1,2’-binaphthalene with ammonia or amines under specific conditions. One common method is the high-temperature polycondensation reaction between [1,1′-binaphthalene]-4,4′-diamine and thiophene-2,5-dicarbaldehyde . This reaction is carried out in non-protic polar solvents like chloroform and dichloromethane .
Industrial Production Methods: Industrial production methods for (1,2’-Binaphthalene)-1,2’-diamine are not extensively documented. the principles of high-temperature polycondensation and the use of specific catalysts and solvents are likely employed to achieve large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (1,2’-Binaphthalene)-1,2’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with different degrees of hydrogenation.
Substitution: The amino groups in (1,2’-Binaphthalene)-1,2’-diamine can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles under controlled conditions.
Major Products: The major products formed from these reactions include various substituted binaphthalene derivatives, quinones, and reduced amine compounds.
Scientific Research Applications
(1,2’-Binaphthalene)-1,2’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of advanced materials, including functionalized nanoparticles.
Mechanism of Action
The mechanism of action of (1,2’-Binaphthalene)-1,2’-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and other interactions with target molecules, influencing their structure and function. The compound’s effects are mediated through pathways involving oxidative and reductive transformations, as well as substitution reactions .
Comparison with Similar Compounds
1,1’-Binaphthalene-2,2’-diamine: This compound is similar in structure but differs in the position of the amino groups.
2,2’-Binaphthalene: Another related compound with different substitution patterns.
Uniqueness: (1,2’-Binaphthalene)-1,2’-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
795-95-9 |
|---|---|
Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(1-aminonaphthalen-2-yl)naphthalen-2-amine |
InChI |
InChI=1S/C20H16N2/c21-18-12-10-13-5-1-3-7-15(13)19(18)17-11-9-14-6-2-4-8-16(14)20(17)22/h1-12H,21-22H2 |
InChI Key |
YGXXZEGNXIPOQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C4=CC=CC=C4C=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















